N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride
CAS No.: 1185309-22-1
VCID: VC2803520
Molecular Formula: C9H15ClN4
Molecular Weight: 214.69 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride is a synthetic organic compound belonging to the class of heterocyclic amines. It features a piperidine ring connected to a pyrazine ring through an amine linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities. Synthesis and PreparationThe synthesis of N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride typically involves several steps:
Biological Activity and Research FindingsResearch on N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride is limited, but compounds with similar structures have shown potential in interacting with various molecular targets, including enzymes and receptors. This interaction can modulate cellular signaling pathways and affect pathways related to cell growth and immune response. Potential ApplicationsWhile specific data on N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride is scarce, compounds with piperidine and pyrazine moieties have been explored for their pharmacological activities. These include potential roles in neurological disorders and antimicrobial applications. Chemical ReactivityThe compound's chemical reactivity is characterized by its ability to participate in nucleophilic substitution reactions due to the piperidine nitrogen atom. The pyrazine ring can also undergo electrophilic aromatic substitution under certain conditions. |
---|---|
CAS No. | 1185309-22-1 |
Product Name | N-(Piperidin-4-yl)pyrazin-2-amine hydrochloride |
Molecular Formula | C9H15ClN4 |
Molecular Weight | 214.69 g/mol |
IUPAC Name | N-piperidin-4-ylpyrazin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C9H14N4.ClH/c1-3-10-4-2-8(1)13-9-7-11-5-6-12-9;/h5-8,10H,1-4H2,(H,12,13);1H |
Standard InChIKey | ZRZOSLSCRTWCLU-UHFFFAOYSA-N |
SMILES | C1CNCCC1NC2=NC=CN=C2.Cl |
Canonical SMILES | C1CNCCC1NC2=NC=CN=C2.Cl |
PubChem Compound | 45787015 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume